

# structure-property relationship of anilines with varying alkyl chain lengths

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## Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

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An in-depth analysis of the structure-property relationships of anilines with varying N-alkyl chain lengths reveals predictable trends in their physicochemical and biological characteristics. This guide provides a comparative overview of these relationships, supported by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in understanding and predicting the behavior of this important class of compounds.

## Physicochemical Properties: The Impact of N-Alkylation

The addition and elongation of an N-alkyl chain on the aniline molecule systematically alters its fundamental physicochemical properties. These changes are primarily driven by the increasing hydrophobicity and molecular weight associated with a longer alkyl chain. Key properties such as basicity ( $pK_a$ ), lipophilicity ( $\log P$ ), solubility, and boiling point exhibit clear trends as summarized below.

## Data Presentation: Physicochemical Properties of N-Alkylanilines

Property	Aniline (C <sub>0</sub> )	N-Methylani- line (C <sub>1</sub> )	N-Ethylanili- ne (C <sub>2</sub> )	N-Propylanili- ne (C <sub>3</sub> )	N-Butylanili- ne (C <sub>4</sub> )	Trend with Increasing Alkyl Chain
pKa	4.6	4.85	5.11	5.14	5.23	Increase
logP	0.90	1.66	2.19	2.72	3.25	Increase
Boiling Point (°C)	184	196	205	222	237	Increase
Water Solubility (g/L)	36	10.3	6.4	1.5	0.6	Decrease

Note: The values presented are representative and compiled from various sources. Exact values may vary slightly depending on experimental conditions.

#### Analysis of Trends:

- Basicity (pKa): The basicity of the amino group increases with the length of the alkyl chain. Alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[1]
- Lipophilicity (logP): As the nonpolar alkyl chain lengthens, the molecule becomes significantly more lipophilic (fat-loving) and less hydrophilic (water-loving). This is reflected in the steady increase of the octanol-water partition coefficient (logP).[2][3]
- Boiling Point: The boiling point rises consistently with increasing molecular weight and chain length. This is due to the enhancement of van der Waals intermolecular forces, which require more energy to overcome.[4]
- Aqueous Solubility: The increase in lipophilicity and the size of the hydrophobic alkyl group leads to a corresponding decrease in aqueous solubility.[4][5] Higher amines are generally insoluble in water.[4][5]

## Biological Activity and Toxicity

The biological profile of N-alkylanilines is strongly correlated with their physicochemical properties, particularly lipophilicity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are often used to predict the biological impact of these structural modifications.[\[6\]](#)[\[7\]](#)

## Data Presentation: Biological Activity of Anilino Triazolopyrimidines

An example from anticancer drug development illustrates how alkyl chain length can modulate biological activity. In a series of 2-anilino triazolopyrimidines designed as tubulin polymerization inhibitors, the substituent on the aniline ring was varied.[\[8\]](#)

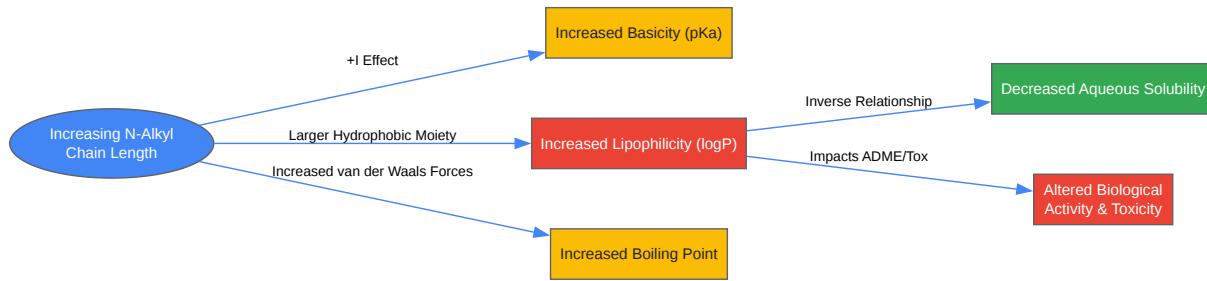
Compound (Alkyl Group at para-position)	Cell Line	Antiproliferative Activity (IC <sub>50</sub> )
3d (Methyl)	HeLa	30 nM
3h (Ethyl)	HeLa	160 nM
3i (n-Propyl)	HeLa	> 10 μM
3j (Isopropyl)	HeLa	> 10 μM

### Analysis of Trends:

- **Antiproliferative Activity:** In this specific series, lengthening the alkyl chain from methyl to ethyl resulted in a 5-7 fold reduction in activity. Further homologation to propyl or isopropyl was not tolerated and led to a strong reduction in activity.[\[8\]](#) This suggests an optimal size and lipophilicity for binding to the biological target, beyond which steric hindrance or unfavorable interactions may occur.
- **Toxicity:** Generally, the toxicity of N-alkylanilines can increase with the length of the alkyl chain.[\[9\]](#)[\[10\]](#) This is often linked to increased lipophilicity, which can enhance membrane permeability and accumulation in tissues, potentially leading to greater adverse effects.[\[11\]](#)

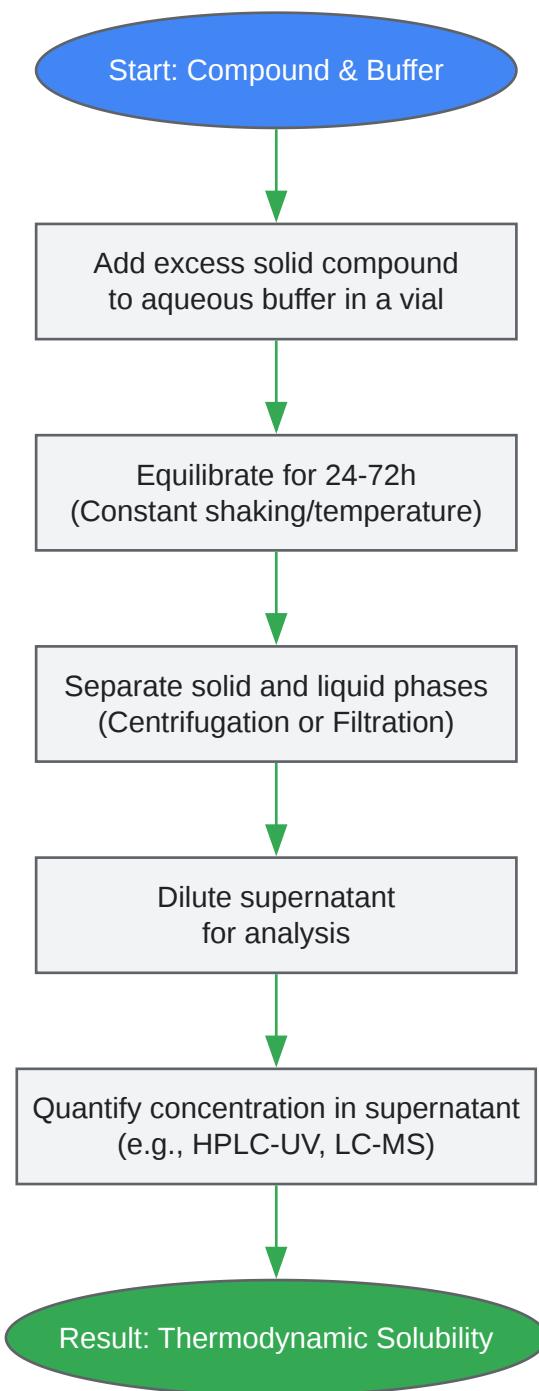
# Visualizing Structure-Property Relationships

Diagrams can effectively illustrate the logical connections between molecular structure and resulting properties, as well as the workflows used to measure them.



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Caption: Relationship between N-alkyl chain length and key physicochemical/biological properties.



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Caption: Experimental workflow for the Shake-Flask method to determine thermodynamic solubility.

## Experimental Protocols

The reliability of structure-property relationship studies depends on high-quality experimental data. Below are detailed protocols for the key experiments cited.

## Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

- Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, and a burette.
- Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), and the aniline compound of interest.
- Procedure:
  - Prepare a ~1 mM solution of the aniline compound in water.[\[12\]](#)
  - To displace dissolved CO<sub>2</sub>, purge the solution with nitrogen gas.
  - Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.[\[12\]](#)
  - Place the solution in a reaction vessel with the pH electrode and a magnetic stir bar.
  - Make the solution acidic (pH ~2) by adding 0.1 M HCl.
  - Titrate the solution by adding small, precise increments of 0.1 M NaOH.
  - Record the pH value after each addition, allowing the reading to stabilize.
  - Continue the titration until the pH reaches ~12.
  - Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).[\[13\]](#)
  - Perform a minimum of three titrations to ensure reliability.[\[12\]](#)

## Determination of logP by the Shake-Flask Method

This is the "gold standard" method for measuring the n-octanol/water partition coefficient, a direct measure of lipophilicity.[2][14]

- Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
- Reagents: n-Octanol (reagent grade), purified water or a buffer solution (e.g., phosphate buffer at pH 7.4), and the aniline compound.
- Procedure:
  - Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them and allowing the layers to separate for at least 24 hours.[15]
  - Dissolve a small, accurately weighed amount of the aniline compound in the pre-saturated aqueous phase or n-octanol.
  - Add a known volume of the other pre-saturated phase to a vial. The volume ratio is adjusted based on the expected logP.
  - Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.[14]
  - Separate the two phases, often aided by centrifugation to break up any emulsions.
  - Carefully withdraw a sample from each phase (n-octanol and aqueous).
  - Determine the concentration of the aniline compound in each phase using a suitable analytical method like HPLC-UV.[15][16]
  - Calculate logP using the formula:  $\log P = \log_{10} ([\text{concentration in octanol}] / [\text{concentration in aqueous phase}])$ .[2]

## Determination of Thermodynamic Solubility

This method determines the equilibrium concentration of a compound in a saturated solution, providing the most accurate measure of its solubility.[16]

- Apparatus: Vials with screw caps, orbital shaker or rotator in a temperature-controlled environment, centrifuge, filters (e.g., 0.45 µm PTFE), and an analytical instrument for quantification (e.g., HPLC-UV).
- Reagents: The solid aniline compound and the desired aqueous solvent (e.g., purified water, phosphate-buffered saline (PBS)).
- Procedure:
  - Add an excess amount of the solid compound to a vial to ensure a saturated solution is formed.
  - Add a known volume of the aqueous solvent to the vial.
  - Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C).
  - Equilibrate the suspension for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[16]
  - After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.[17]
  - Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[17]
  - The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

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